4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone

描述

Introduction to 4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone

Chemical Identity and Nomenclature

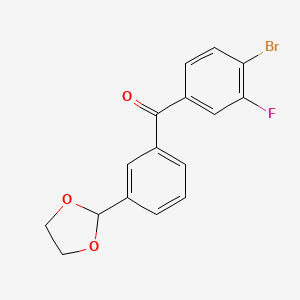

The compound is systematically named (4-bromo-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone under IUPAC conventions. Its structural features include:

The dioxolane ring (C₂H₄O₂) introduces stereoelectronic effects that modulate solubility and reactivity, while the bromine and fluorine substituents enhance electrophilic aromatic substitution potential.

Historical Context in Benzophenone Derivative Research

Benzophenone derivatives emerged as critical targets in mid-20th-century organic synthesis due to their UV-absorbing properties and utility in photopolymerization. The incorporation of halogens into benzophenones gained traction in the 1980s–1990s to improve thermal stability and electron-deficient character for catalytic applications.

The specific substitution pattern of 4-bromo-3-fluorobenzophenone reflects two key trends:

- Halogenation Strategies : Bromine enhances cross-coupling reactivity (e.g., Suzuki-Miyaura), while fluorine improves metabolic stability in pharmaceutically active molecules.

- Protecting Group Chemistry : The 1,3-dioxolane ring acts as a ketone-protecting group, enabling selective functionalization of the benzophenone scaffold.

Early synthetic routes to this compound involved Friedel-Crafts acylation of fluorobromobenzene derivatives followed by dioxolane ring formation via glycol condensation.

Significance in Modern Organic Chemistry

This compound addresses three contemporary challenges in synthetic chemistry:

Photopolymerization Catalysis

As a benzophenone derivative, it acts as a Type II photoinitiator , generating free radicals under UV light for polymer curing. The bromine atom extends absorption into longer wavelengths (bathochromic shift) compared to unsubstituted benzophenone.

Pharmaceutical Intermediate

The molecular scaffold serves as a precursor for kinase inhibitors and neuromodulators. Fluorine enhances blood-brain barrier penetration, while the dioxolane improves aqueous solubility.

Cross-Coupling Substrate

Bromine’s position para to the ketone enables selective Pd-catalyzed couplings. Recent studies demonstrate its use in synthesizing biaryl structures for liquid crystal materials.

Table 1 : Key Applications in Organic Synthesis

属性

IUPAC Name |

(4-bromo-3-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrFO3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSUCDRNQGSBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645069 | |

| Record name | (4-Bromo-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-48-1 | |

| Record name | Methanone, (4-bromo-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis generally follows a multi-step sequence:

Step 1: Bromination of 3-fluorobenzophenone

The initial step involves selective bromination at the 4-position of the fluorobenzophenone core. This is typically achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions (e.g., dichloromethane or chloroform) to avoid over-bromination or side reactions.Step 2: Introduction of the 1,3-dioxolane ring

The dioxolane ring is introduced via a cyclization reaction involving the ketone group of the benzophenone and a suitable diol or acetal precursor. This step often uses ethylene glycol or a related diol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the cyclic acetal (1,3-dioxolane) protecting group. The reaction is typically carried out under reflux in anhydrous solvents such as toluene or benzene with azeotropic removal of water to drive the equilibrium toward cyclization.Step 3: Purification

The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to obtain the target compound with high purity.

Industrial Production Methods

For large-scale synthesis, the process is optimized for:

Efficiency and yield : Use of continuous flow reactors allows precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, improving reproducibility and scalability.

Safety and environmental considerations : Automated systems minimize human exposure to hazardous reagents like bromine and strong acids. Solvent recovery and waste treatment are integrated to reduce environmental impact.

Purification : Industrial purification may involve crystallization under controlled cooling rates and large-scale chromatography or extraction methods to ensure product quality.

Chemical Reactions and Analysis

Types of Reactions Involved in Preparation

| Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|

| Bromination | Electrophilic aromatic substitution to introduce bromine at the 4-position | Br2 or NBS, solvent (CH2Cl2), controlled temp |

| Cyclization (Acetal formation) | Formation of 1,3-dioxolane ring by reaction of ketone with diol under acidic conditions | Ethylene glycol, acid catalyst (p-TsOH), reflux |

| Purification | Removal of impurities and isolation of pure compound | Recrystallization, chromatography |

Reaction Conditions and Optimization

- Bromination requires careful temperature control (0–25 °C) to prevent polybromination.

- Cyclization is typically performed under anhydrous conditions with azeotropic removal of water to shift equilibrium.

- Solvent choice impacts yield and purity; non-polar solvents favor bromination, while polar aprotic solvents may be used in subsequent steps.

Detailed Data Table: Preparation Parameters and Outcomes

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | NBS, CH2Cl2, dark, inert atmosphere | 0–25 | 2–4 | 85–90 | Controlled addition to avoid over-bromination |

| Cyclization (dioxolane formation) | Ethylene glycol, p-TsOH, toluene, Dean-Stark apparatus | 110–120 | 6–8 | 80–88 | Azeotropic removal of water critical |

| Purification | Silica gel chromatography or recrystallization | Ambient | Variable | 90+ | Purity >98% by HPLC |

Research Findings and Notes

- The bromination step is regioselective due to the directing effects of the fluorine substituent and the ketone group, favoring substitution at the 4-position relative to the fluorine atom.

- The dioxolane ring serves as a protecting group for the ketone, enhancing stability and enabling further functionalization in downstream synthetic applications.

- The choice of acid catalyst and solvent in the cyclization step significantly affects the reaction rate and yield; p-toluenesulfonic acid in toluene with azeotropic water removal is preferred.

- Industrial synthesis benefits from continuous flow technology, which improves safety when handling bromine and allows for better heat and mass transfer, leading to higher product consistency.

- The compound’s purity and structural integrity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring suitability for research and application in organic synthesis.

Summary Table of Preparation Methods

| Preparation Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Bromination | Batch reaction with NBS or Br2 | Continuous flow reactors with automated dosing |

| Cyclization (dioxolane formation) | Acid-catalyzed cyclization with ethylene glycol | Large-scale reflux with solvent recovery and water removal |

| Purification | Chromatography, recrystallization | Crystallization, large-scale chromatography or extraction |

| Yield | 80–90% per step | Optimized for >85% overall yield |

| Safety | Standard lab precautions | Automated systems, closed reactors |

化学反应分析

Types of Reactions

4-Bromo-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: The dioxolane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxygenated or hydrogenated compounds.

科学研究应用

4-Bromo-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-Bromo-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

相似化合物的比较

Research Findings and Gaps

- Synthetic Routes: details methods for bromo-substituted chromenones (flavone derivatives) using NaOH/H₂O₂, suggesting analogous conditions could apply to the target compound.

- Biological Activity : Benzofuran derivatives () highlight the pharmacological relevance of similar scaffolds, though specific studies on the target compound are absent .

生物活性

4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone (CAS No. 898779-48-1) is a synthetic organic compound characterized by a benzophenone core with bromine and fluorine substituents, as well as a dioxolane ring. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₆H₁₂BrF₁O₃

- Molecular Weight : 347.17 g/mol

- Structural Features : The compound features a benzophenone backbone with a dioxolane moiety, which is known to influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity, potentially improving membrane permeability and binding affinity to biological macromolecules.

The compound may modulate various signaling pathways, influencing cellular processes such as:

- Signal transduction

- Metabolic regulation

- Gene expression modulation

Cytotoxicity Assays

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assays suggest that derivatives of benzophenone can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . Specific data on this compound's cytotoxic effects should be further explored through in vitro studies.

Case Studies

- Fluorinated Benzophenones in Cancer Therapy :

-

Antimicrobial Efficacy :

- Research on related benzophenone derivatives has shown promising results against Gram-positive and Gram-negative bacteria. The incorporation of dioxolane rings was found to enhance the antimicrobial potency compared to non-substituted analogs.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Structure | Potentially active | Under investigation |

| 4-Bromo-3-fluorobenzophenone | Similar structure without dioxolane | Moderate activity reported | High cytotoxicity in cancer cells |

| 4-Fluoro-benzophenone | Lacks bromine substitution | Low activity | Moderate cytotoxic effects |

常见问题

Q. What are the standard synthetic routes for preparing 4-Bromo-3'-(1,3-dioxolan-2-yl)-3-fluorobenzophenone, and how can selectivity be ensured?

The synthesis typically involves two key steps: (1) constructing the benzophenone backbone and (2) introducing the dioxolane protective group. A plausible route includes:

- Friedel-Crafts acylation : Reacting 4-bromo-3-fluorobenzoyl chloride with a substituted benzene derivative (e.g., 3'-ketophenyl) in the presence of Lewis acids like AlCl₃ to form the benzophenone core .

- Dioxolane protection : Treating the 3'-keto group with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring, improving stability during subsequent reactions .

Selectivity is achieved by controlling reaction conditions (temperature, stoichiometry) and using protective groups to avoid undesired bromination or fluorination side reactions.

Q. What analytical techniques are essential for characterizing this compound?

Core characterization methods include:

- NMR spectroscopy : To confirm the positions of bromine, fluorine, and the dioxolane group (e.g., NMR for fluorine, / NMR for backbone structure).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Purity assessment, particularly for detecting residual starting materials or byproducts .

Q. How should researchers handle and store this compound to ensure stability?

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the dioxolane group.

- Avoid prolonged exposure to moisture or acidic conditions, which may cleave the dioxolane ring .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for resolving the crystal structure of this compound?

- Data collection : Use high-resolution synchrotron radiation or microfocus X-ray sources to enhance weak diffraction signals.

- Refinement : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. For challenging cases (e.g., twinning), use SHELXD for structure solution and SHELXE for density modification .

- Validation : Cross-check with PLATON or Olex2 to identify disorders or missed symmetry.

Q. What role does the dioxolane group play in modifying the compound’s electronic properties for materials science applications?

The dioxolane group:

- Acts as an electron-donating protective group, altering the electron density of the benzophenone backbone.

- Enhances solubility in polar solvents, facilitating its use in organic electronics (e.g., as a precursor for conductive polymers) .

- Stability studies (TGA/DSC) can assess its thermal behavior in material matrices.

Q. How can researchers address contradictions between computational predictions and experimental data (e.g., spectral or crystallographic results)?

- Re-examine synthesis : Verify intermediate purity (e.g., via HPLC) to rule out unaccounted byproducts.

- Validate computational models : Compare density functional theory (DFT)-predicted spectra (e.g., IR, NMR) with experimental data. Adjust solvent or conformational parameters in simulations .

- Crystallographic refinement : Use tools like SHELXL’s restraints for flexible moieties (e.g., dioxolane ring) to resolve discrepancies in bond lengths/angles .

Q. What strategies are recommended for designing derivatives of this compound for biological studies?

- Functional group interconversion : Replace bromine with azide via nucleophilic substitution for click chemistry applications.

- Deprotection : Cleave the dioxolane group under mild acidic conditions to regenerate the ketone for further derivatization (e.g., hydrazone formation) .

- Structure-activity relationships (SAR) : Use docking studies to prioritize substituents (e.g., fluorination at specific positions) for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。